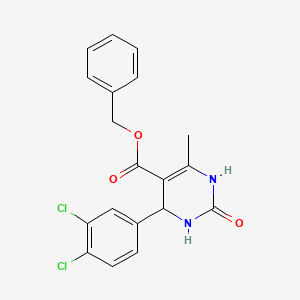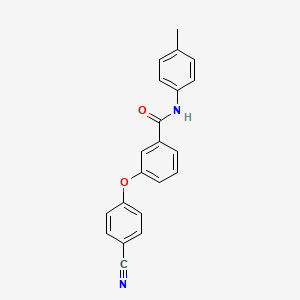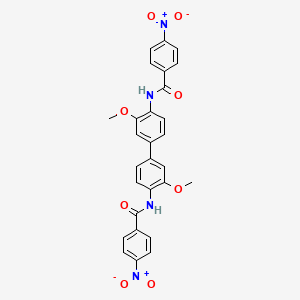![molecular formula C15H11BrCl4N2O B11703639 N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B11703639.png)
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide is a complex organic compound that features a combination of bromine, chlorine, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-bromoaniline with 2,2,2-trichloroethyl chloroformate to form an intermediate compound.
Coupling Reaction: The intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares similar structural features and is studied for its antimicrobial and anticancer properties.
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine: Another related compound with potential antimicrobial activity.
Uniqueness
N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide is unique due to its combination of bromine, chlorine, and benzamide groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C15H11BrCl4N2O |
|---|---|
Molecular Weight |
457.0 g/mol |
IUPAC Name |
N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C15H11BrCl4N2O/c16-9-5-7-10(8-6-9)21-14(15(18,19)20)22-13(23)11-3-1-2-4-12(11)17/h1-8,14,21H,(H,22,23) |
InChI Key |
XMYCTEFOLJHLTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11703557.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11703558.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703564.png)

![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11703573.png)
![N-{(Z)-2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]ethenyl}benzamide](/img/structure/B11703586.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-nitrobenzamide](/img/structure/B11703592.png)
![N-(4-Bromophenyl)-1-{N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}formamide](/img/structure/B11703609.png)

![(2E)-3-(2-fluorophenyl)-2-[(4-methylphenyl)formamido]-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11703621.png)

![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703630.png)
![2,4-Diethyl 5-[2-(4-methoxyphenoxy)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11703636.png)
![3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11703654.png)
